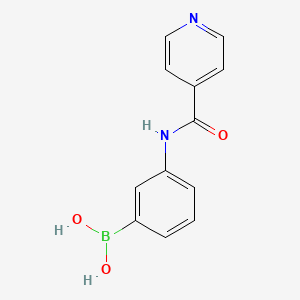
(3-(Isonicotinamido)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Isonicotinamido)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom . The boron atom can form five-membered boronate esters with diols .Chemical Reactions Analysis
Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property has led to the use of boronic acid-based materials as synthetic receptors for the specific recognition and detection of cis-diol-containing species .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by the presence of various polyols . The solubility of boronic acids can be significantly increased by adding monosaccharides to the aqueous solutions .科学的研究の応用
Fluorescence Sensitivity to D-Fructose
One application of (3-(Isonicotinamido)phenyl)boronic acid is in the field of fluorescence sensitivity to D-fructose. This compound, along with other boronic acids, has been shown to exhibit fluorescence quenching for D-fructose in aqueous solutions, indicating potential uses in carbohydrate detection and analysis (Zhang et al., 2014).
Optical Modulation of Nanotubes
Another application involves the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This study demonstrates the dependency of SWNT photoluminescence quantum yield on the molecular structure of boronic acid, suggesting applications in nanotechnology and material science (Mu et al., 2012).
Drug Delivery Systems
This compound and similar compounds are also explored in the context of drug delivery systems. They are employed in constructing polymeric nanoparticles for encapsulating boronic acid-containing drugs, enhancing pharmacokinetics and achieving targeted drug release (Kim et al., 2020).
Kinetic Reactivity Studies
The compound is also studied for its kinetic reactivity. Research involving phenylboronic and 3-fluorophenylboronic acids with diols provides insights into the reactivities of different boronic acid derivatives, which is crucial for understanding their chemical behavior and potential applications (Watanabe et al., 2013).
Synthesis of Functional Polymers
Additionally, this compound is relevant in the synthesis of functional polymers. Studies focusing on methacrylamido phenylboronic acids, which are important for creating polymers, highlight the significance of boronic acid derivatives in polymer chemistry (D'Hooge et al., 2008).
Industrial Production Processes
This compound plays a role in industrial processes too, such as in the Phenyl Boronic Acid Process, where its use in micromixer/tubular reactor configurations is explored for efficiency gains in chemical production (Hessel et al., 2004).
Holographic Analysis and Detection
This compound is also significant in holographic sensor development for detecting molecules like L-lactate, demonstrating its potential in analytical chemistry and sensor technology (Sartain et al., 2008).
作用機序
Safety and Hazards
将来の方向性
Boronic acid-based materials are increasingly being used in various fields, including chemical biology, supramolecular chemistry, and biomedical applications . They are also being used in the development of therapeutics . The future of boronic acid-based materials looks promising with various potential applications .
特性
IUPAC Name |
[3-(pyridine-4-carbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(9-4-6-14-7-5-9)15-11-3-1-2-10(8-11)13(17)18/h1-8,17-18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHNUTSMGOJZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide](/img/structure/B2739509.png)
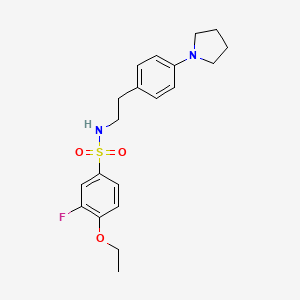
![1-[(2-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2739511.png)
![N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2739513.png)
![6-benzyl-N-[3-(dimethylamino)propyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2739514.png)
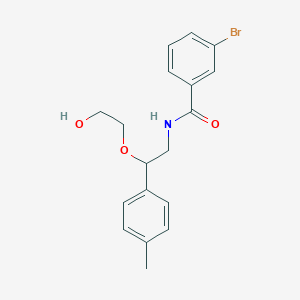
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2739518.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2739519.png)
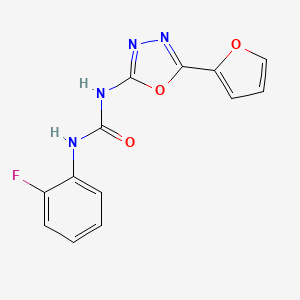
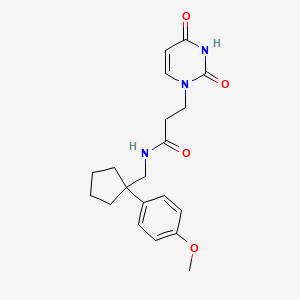


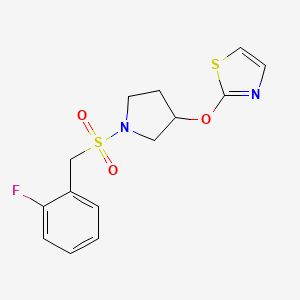
![ethyl 4-({[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2739531.png)